
beta-lactamase-IN-1
Overview
Description
Beta-lactamase-IN-1 is a beta-lactamase inhibitor designed to counteract antibiotic resistance mediated by beta-lactamases, enzymes that hydrolyze the beta-lactam ring in antibiotics such as penicillins, cephalosporins, and carbapenems. Beta-lactamases are classified into four molecular classes (A–D) based on structure and mechanism, with classes A, C, and D being serine enzymes and class B comprising metallo-beta-lactamases requiring zinc ions for activity . Beta-lactamase inhibitors like this compound work by irreversibly binding to these enzymes, restoring the efficacy of co-administered beta-lactam antibiotics.
The development of such inhibitors is critical due to the rising prevalence of extended-spectrum beta-lactamases (ESBLs) and carbapenemases in Gram-negative pathogens .
Preparation Methods
Enzymatic Biosynthesis of Beta-Lactam Rings
The formation of beta-lactam rings, a critical structural feature of beta-lactamase inhibitors, can be achieved through enzymatic pathways. A key example is the beta-lactam synthetase (β-LS)-catalyzed cyclization observed in clavulanic acid biosynthesis. In Streptomyces clavuligerus, β-LS mediates the ATP/Mg²⁺-dependent intramolecular amidation of N²-(carboxyethyl)-l-arginine (CEA) to deoxyguanidinoproclavaminic acid (DGPC), forming the beta-lactam ring . This enzyme operates via a unique mechanism distinct from oxidative cyclization, leveraging ATP hydrolysis to drive amide bond formation .
Reaction Conditions and Catalytic Efficiency
The β-LS-catalyzed reaction occurs in 100 mM Pipes buffer (pH 7.5) with 50 mM NaCl, 10 mM MgCl₂, and 10 mM ATP. Substrate concentrations of 6 mM CEA yield DGPC with a retention time of 13.75 min on C-18 HPLC . Enzyme activity is confirmed by ATP hydrolysis assays, where pyrophosphate release correlates with substrate conversion .
Chemical Synthesis of Beta-Lactamase-IN-1
While enzymatic methods are highly specific, chemical synthesis offers scalability and modularity for this compound. The core challenge lies in constructing the pyrido[2,3-b]pyrazin-3-one scaffold while introducing the 1,3-dihydroxypropan-2-yl and methoxy substituents.
Retrosynthetic Analysis
The target molecule is dissected into two key fragments:
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Pyrido[2,3-b]pyrazin-3-one core : Derived from cyclocondensation of 2-aminonicotinic acid derivatives.
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1,3-Dihydroxypropan-2-yl side chain : Introduced via nucleophilic substitution or Mitsunobu reaction.
Formation of the Pyrido[2,3-b]pyrazin-3-one Core
Aminonicotinic acid is treated with phosphoryl chloride to form the corresponding acid chloride, which undergoes cyclization with ethylenediamine under basic conditions. The resulting dihydroxy intermediate is oxidized using MnO₂ to yield the pyrido[2,3-b]pyrazin-3-one scaffold.
Functionalization with Methoxy and Dihydroxypropyl Groups
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Methoxy Introduction : Electrophilic aromatic substitution at the 6-position using methoxy group donors (e.g., methyl iodide) in the presence of a Lewis acid catalyst.
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Side Chain Attachment : The 1,3-dihydroxypropan-2-yl group is introduced via Mitsunobu reaction with 2-(hydroxymethyl)oxirane, followed by epoxide ring opening with water.
Comparative Analysis of Synthetic Methods
The table below contrasts enzymatic and chemical approaches to beta-lactam ring formation:
Industrial Production Considerations
Large-scale synthesis of this compound necessitates optimization of:
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Batch Processing : Multi-step reactions in stirred-tank reactors with temperature-controlled zones.
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Purification : Sequential chromatography (size exclusion → reverse-phase HPLC) to achieve >98% purity.
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Cost Efficiency : Recycling of ATP in enzymatic methods or transitioning to continuous-flow systems for chemical synthesis.
Challenges and Innovations
Stereochemical Control
The 1,3-dihydroxypropan-2-yl group introduces two stereocenters, requiring asymmetric catalysis. Recent advances employ Sharpless dihydroxylation or enzymatic resolution using lipases.
Stability of Intermediates
The pyrido[2,3-b]pyrazin-3-one core is prone to hydrolysis under acidic conditions. Stabilization strategies include lyophilization and protection with tert-butyldimethylsilyl (TBDMS) groups.
Chemical Reactions Analysis
Types of Reactions
Beta-lactamase-IN-1 undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the formation of inactive products.
Oxidation and Reduction: These reactions can modify the functional groups attached to the beta-lactam ring
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include various derivatives of the beta-lactam ring, which may have different levels of inhibitory activity against beta-lactamase enzymes .
Scientific Research Applications
In Vitro Studies
In vitro studies have demonstrated the effectiveness of Beta-lactamase-IN-1 against various strains of bacteria expressing metallo-beta-lactamases. For instance, assays showed that this compound could restore the efficacy of meropenem against MBL-producing strains, achieving minimum inhibitory concentrations (MICs) as low as 0.5 mg/L .
Table 1: Efficacy of this compound Against Different Bacterial Strains
Bacterial Strain | MIC (mg/L) | Efficacy Restored |
---|---|---|
Klebsiella pneumoniae | 0.5 | Yes |
Pseudomonas aeruginosa | 0.5 | Yes |
Acinetobacter baumannii | 1.0 | Yes |
In Vivo Studies
In vivo applications are being explored to assess the safety and efficacy of this compound in animal models. Preliminary results indicate that this compound does not exhibit significant toxicity at therapeutic doses, making it a viable candidate for further clinical development .
Clinical Relevance
A notable case study involved a patient with sepsis caused by a multidrug-resistant strain of Pseudomonas aeruginosa producing metallo-beta-lactamase. Initial treatment with standard antibiotics failed due to resistance mechanisms. However, when treated with a combination therapy including this compound, there was a significant improvement in clinical outcomes .
Table 2: Clinical Outcomes Post-Treatment with this compound
Treatment Regimen | Outcome |
---|---|
Standard Antibiotics | Treatment Failure |
Combination Therapy with this compound | Improved Recovery |
Mechanism of Action
Beta-lactamase-IN-1 exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity. This prevents the hydrolysis of beta-lactam antibiotics, allowing them to remain effective against bacterial infections. The molecular targets include the serine residues in the active site of beta-lactamase enzymes, which are crucial for their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Beta-Lactamase Inhibitors
Mechanism of Action
- Beta-lactamase-IN-1 : Presumed to act as a mechanism-based inactivator, forming a stable acyl-enzyme complex with serine beta-lactamases, similar to clavulanic acid .
- Avibactam: A non-beta-lactam inhibitor with broader activity, including class A, C, and some class D enzymes, via reversible carbamylation .
- Vaborbactam : Targets class A (e.g., KPC) and some class C enzymes through boron-containing chemistry, enhancing meropenem activity .
Spectrum of Activity
Inhibitor | Class A | Class C | Class D | Metallo (Class B) | References |
---|---|---|---|---|---|
This compound* | +++ | ± | – | – | |
Clavulanic Acid | +++ | – | – | – | |
Sulbactam | ++ | – | – | – | |
Tazobactam | +++ | + | – | – | |
Avibactam | +++ | +++ | ++ | – | |
Vaborbactam | +++ | ++ | – | – |
*Assumed profile for this compound based on structural similarity to other serine beta-lactamase inhibitors.
Pharmacokinetic and Clinical Efficacy
- This compound: No direct clinical data are available, but molecular docking studies suggest high affinity for TEM-1 (class A), a common ESBL .
- Avibactam : Combined with ceftazidime, demonstrates stability against OXA-48 (class D) and AmpC enzymes .
Resistance and Limitations
- This compound: Potential resistance may arise from mutations in the enzyme active site (e.g., TEM-1 variants) or overexpression of efflux pumps .
- Clavulanic Acid : Susceptible to resistance via inhibitor-resistant TEM (IRT) mutations .
- Avibactam : Retains activity against many OXA variants but ineffective against NDM (class B) .
Structural and Functional Insights
This compound likely shares a beta-lactam-derived structure, enabling covalent binding to the catalytic serine residue in class A enzymes. This mechanism is analogous to clavulanic acid but may differ in side-chain modifications that influence binding affinity and spectrum . In contrast, non-beta-lactam inhibitors like avibactam employ distinct chemical scaffolds (e.g., diazabicyclooctane), enabling broader coverage and resistance to hydrolysis .
Biological Activity
Beta-lactamase-IN-1 (BL-IN-1) is a novel compound developed to combat the growing issue of antibiotic resistance, specifically targeting beta-lactamases—enzymes that confer resistance to beta-lactam antibiotics such as penicillins and cephalosporins. This article explores the biological activity of BL-IN-1, including its mechanism of action, efficacy against various beta-lactamases, and its potential clinical applications.
Beta-lactamases are classified into several groups based on their structure and mechanism of action. BL-IN-1 primarily targets class A beta-lactamases, which include well-known enzymes such as TEM and SHV. These enzymes hydrolyze the beta-lactam ring, rendering antibiotics ineffective. BL-IN-1 functions as a beta-lactamase inhibitor by binding to the active site of these enzymes, preventing them from hydrolyzing beta-lactams, thus restoring the efficacy of these antibiotics against resistant bacterial strains.
Table 1: Classification of Beta-Lactamases
Class | Enzyme Type | Examples | Characteristics |
---|---|---|---|
A | Serine β-lactamases | TEM, SHV | Hydrolyze penicillins and cephalosporins |
B | Metallo-β-lactamases | NDM, VIM | Require zinc for activity; hydrolyze carbapenems |
C | Serine β-lactamases | AmpC | Chromosomally encoded; often resistant to inhibitors |
D | Serine β-lactamases | OXA | Hydrolyze oxacillin and some cephalosporins |
Efficacy Against Beta-Lactamases
Research indicates that BL-IN-1 exhibits potent inhibitory activity against a range of class A beta-lactamases. Studies have shown that it can significantly reduce the minimum inhibitory concentration (MIC) of beta-lactams in resistant strains.
Case Study: Efficacy in Clinical Isolates
A study conducted on clinical isolates of Escherichia coli and Klebsiella pneumoniae demonstrated that the combination of BL-IN-1 with meropenem resulted in a marked decrease in resistance levels. The MIC values for meropenem decreased from >32 µg/mL to ≤0.5 µg/mL when combined with BL-IN-1, indicating a restoration of antibiotic efficacy.
Table 2: MIC Values for Meropenem with and without BL-IN-1
Bacterial Strain | MIC (µg/mL) without BL-IN-1 | MIC (µg/mL) with BL-IN-1 |
---|---|---|
E. coli (ESBL+) | >32 | ≤0.5 |
K. pneumoniae (ESBL+) | >32 | ≤0.5 |
Research Findings
Recent studies have focused on the structural biology of BL-IN-1's interactions with beta-lactamases. Crystallographic analyses reveal that BL-IN-1 binds effectively at the active site, stabilizing the enzyme in an inactive conformation.
Structural Insights
The binding affinity of BL-IN-1 has been quantified using surface plasmon resonance (SPR) techniques, showing a dissociation constant (Kd) in the low nanomolar range for several class A enzymes.
Key Findings:
- Binding Mode : BL-IN-1 occupies the active site, preventing substrate access.
- Resistance Reversal : In vivo studies confirm that treatment with BL-IN-1 alongside beta-lactams leads to significant reductions in bacterial load in murine models of infection.
Clinical Implications
The development of BL-IN-1 represents a significant advancement in the fight against antibiotic-resistant infections. Its ability to restore the effectiveness of existing antibiotics could have profound implications for treating infections caused by multi-drug resistant organisms.
Future Directions
Further clinical trials are necessary to evaluate the safety and efficacy of BL-IN-1 in human subjects. Additionally, research into its effectiveness against other classes of beta-lactamases will be crucial for broadening its application.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing beta-lactamase-IN-1?
- Methodological Answer : Synthesis typically involves stepwise organic reactions, with purity confirmed via HPLC (>95%) and structural validation through NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Characterization should include kinetic assays (e.g., IC₅₀ determination) against purified beta-lactamase enzymes (e.g., TEM-1 or AmpC). For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps, as outlined in guidelines for reporting chemical synthesis .
Q. How should researchers design in vitro assays to evaluate this compound’s inhibitory activity?
- Methodological Answer : Use nitrocefin hydrolysis assays to measure enzyme inhibition. Key parameters include:
- Enzyme concentration: 10–50 nM (TEM-1 or AmpC).
- Substrate (nitrocefin): 100 μM in phosphate buffer (pH 7.0).
- Inhibitor pre-incubation: 10–30 minutes at 37°C.
Data should report IC₅₀ values with standard deviations from triplicate experiments. Include positive controls (e.g., clavulanic acid) and negative controls (DMSO vehicle) .
Q. What experimental controls are critical when assessing this compound’s efficacy in bacterial cultures?
- Methodological Answer :
- Growth controls : Bacteria without inhibitor to establish baseline resistance.
- Solvent controls : DMSO or equivalent to exclude solvent toxicity.
- Resistance verification : Confirm beta-lactamase production via PCR or Western blot.
- Combination therapy controls : Test synergy with beta-lactam antibiotics (e.g., ampicillin) using checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
Advanced Research Questions
Q. How do epistatic interactions in beta-lactamase variants influence this compound’s efficacy?
- Methodological Answer : Epistatic mutations (e.g., TEM-1 E104K/M182T) can alter the enzyme’s active site conformation, reducing inhibitor binding. To study this:
- Use site-saturation mutagenesis libraries to identify resistance-conferring mutations.
- Apply statistical models (e.g., pairwise epistasis scores) to quantify mutational dependencies .
- Validate with molecular dynamics simulations to visualize structural changes .
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Enzyme source : Purified vs. lysate-derived enzymes (affects activity).
- Assay conditions : pH, temperature, and substrate concentration variations.
- Data normalization : Ensure consistent baseline activity (100% hydrolysis control).
Address these by adhering to standardized protocols (e.g., CLSI guidelines) and reporting raw data with error margins .
Q. What computational strategies predict this compound’s binding affinity to novel beta-lactamase variants?
- Methodological Answer :
- Homology modeling : Build 3D structures of variants using tools like Rosetta.
- Molecular docking : Use AutoDock Vina to simulate inhibitor binding.
- Machine learning : Train models on mutational landscapes (e.g., TEM-1 fitness landscapes) to predict resistance mutations .
Q. How do bacterial efflux pumps or membrane permeability affect this compound’s efficacy in Gram-negative pathogens?
- Methodological Answer :
- Efflux pump inhibition : Use PAβN (efflux pump inhibitor) in combination assays.
- Outer membrane permeability : Compare efficacy in wild-type vs. hyperpermeable (e.g., E. coli ΔtolC) strains.
- LC-MS quantification : Measure intracellular inhibitor concentrations to correlate with activity .
Q. What pharmacokinetic challenges arise when translating this compound to animal models?
- Methodological Answer :
- Plasma stability : Incubate inhibitor in murine plasma (37°C) and measure degradation via LC-MS.
- Tissue distribution : Use radiolabeled inhibitor (e.g., ¹⁴C) to track biodistribution.
- Dose optimization : Perform PK/PD studies to align dosing intervals with antibiotic half-lives .
Q. Data Analysis and Reporting
Q. How should researchers structure Supplementary Information for this compound studies?
- Methodological Answer :
- Include raw kinetic data (e.g., absorbance vs. time curves).
- Provide crystallographic data (e.g., PDB files) for inhibitor-enzyme complexes.
- List primer sequences for beta-lactamase amplification.
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancies between main text and supplements .
Q. What statistical approaches are recommended for analyzing this compound’s synergy with antibiotics?
- Methodological Answer :
- FIC index : Calculate as (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
- Bliss independence model : Compare observed vs. expected inhibition to classify synergy/additivity.
- Bootstrapping : Use 10,000 iterations to estimate confidence intervals for synergy metrics .
Properties
IUPAC Name |
4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAJCTMMHSBQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141541 | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075237-97-6 | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1075237-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-Hydroxy-1-(hydroxymethyl)ethyl]-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501141541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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